N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride
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Overview
Description
Scientific Research Applications
Potential Pesticides Applications
- Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized for their potential as pesticides. New diffraction data for these compounds, including experimental and calculated peaks, unit-cell parameters, and more, have been reported, indicating their potential application in the development of new pesticides (Olszewska et al., 2009).
Chemical Synthesis and Structural Analysis
- Synthesis and structural analysis of silylated derivatives of N-(2-hydroxyphenyl)acetamide have been conducted, with investigations into their NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods. These studies contribute to our understanding of the chemical properties and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Nikonov et al., 2016).
Metabolism and Mode of Action Studies
- Research into chloroacetanilide herbicides and dichloroacetamide safeners has been conducted to understand their metabolism and mode of action. These studies are crucial for developing safer and more effective herbicides and safeners, with potential implications for agricultural practices and environmental safety (Latli & Casida, 1995).
Antimicrobial Activity
- Novel heterocyclic compounds with a sulphamido moiety have been synthesized and evaluated for their antibacterial and antifungal activities. Such studies are essential for the development of new antimicrobial agents that can be used to combat resistant strains of bacteria and fungi (Nunna et al., 2014).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- The synthesis of 2-(substituted phenoxy) Acetamide Derivatives has been explored for their potential anticancer, anti-inflammatory, and analgesic activities. These compounds, containing 1-phenylethylamine attached to substituted phenols, show promise in therapeutic applications, highlighting the significance of chemical synthesis in drug discovery (Rani et al., 2014).
Mechanism of Action
Target of Action
A structurally similar compound, 4-(2-hydroxy-3-isopropylaminopropoxy)phenylacetic acid, is mentioned as a metabolite of the selective β-1 blocker drug metoprolol . This suggests that the compound might also target β-1 adrenergic receptors, which play a crucial role in the regulation of heart function.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride are not well-documented in the literature. Based on its structure, it can be inferred that it may interact with enzymes, proteins, and other biomolecules. The presence of a hydroxy group and an amine group suggests potential for hydrogen bonding and ionic interactions
Cellular Effects
It is plausible that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Properties
IUPAC Name |
N-[4-[2-hydroxy-3-(1-phenylethylamino)propoxy]phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3.ClH/c1-14(16-6-4-3-5-7-16)20-12-18(23)13-24-19-10-8-17(9-11-19)21-15(2)22;/h3-11,14,18,20,23H,12-13H2,1-2H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIGQVMLWSPNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(COC2=CC=C(C=C2)NC(=O)C)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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